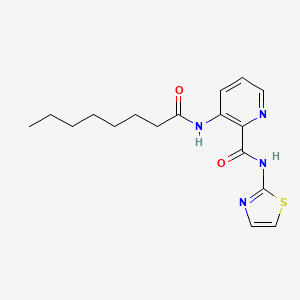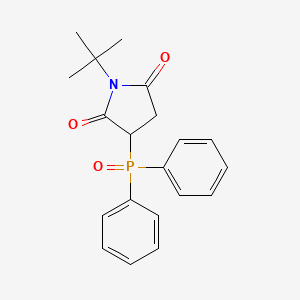
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of tert-butylamine with maleic anhydride to form the pyrrolidine-2,5-dione scaffold. Subsequent phosphorylation with diphenylphosphoryl chloride under controlled conditions yields the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the phosphoryl group to a phosphine.
Applications De Recherche Scientifique
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor, affecting pathways involved in diseases like glaucoma and cancer .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives:
1-tert-Butyl-3-(diphenylphosphoryl)pyrrolidine-2,3-dione: Similar in structure but differs in the position of the phosphoryl group, affecting its reactivity and biological activity.
1-tert-Butyl-3-(diphenylphosphoryl)pyrrole-2,5-dione: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different electronic properties and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
922729-82-6 |
|---|---|
Formule moléculaire |
C20H22NO3P |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-tert-butyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22NO3P/c1-20(2,3)21-18(22)14-17(19(21)23)25(24,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
Clé InChI |
KFTVVUUIYSQIAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)CC(C1=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
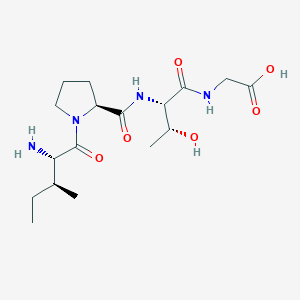
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)
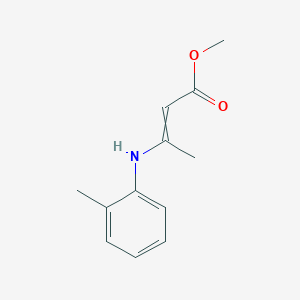
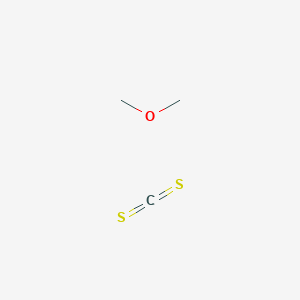

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)
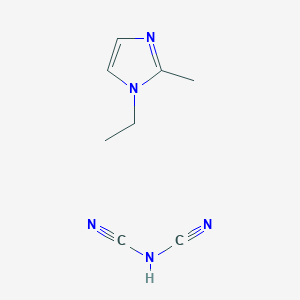
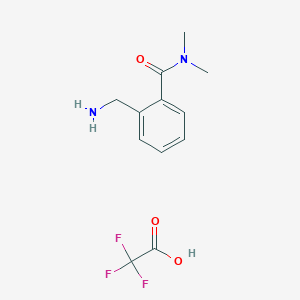
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
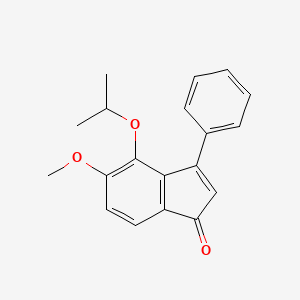
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)
